molecular formula C8H11NO3 B2408180 5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid CAS No. 1782186-48-4

5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid

Cat. No.: B2408180
CAS No.: 1782186-48-4
M. Wt: 169.18
InChI Key: KCIYRGSQDRPECX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Typically, the description of a compound includes its molecular formula, molecular weight, and structural features. It may also include its classification based on functional groups .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound from simpler starting materials . The synthesis process can vary greatly depending on the complexity of the molecule .


Molecular Structure Analysis

Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in a molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanisms, the conditions required for the reactions, and the products formed .


Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, and stability of the compound .

Scientific Research Applications

Synthesis and Transformation

  • 5-(2-Methylpropyl)-1,2-oxazole-4-carboxylic acid and its derivatives are utilized in the synthesis of various chemical compounds. For instance, derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acids were synthesized from related methyl esters. These derivatives are important for further chemical transformations (Prokopenko, Pil'o, Vasilenko, & Brovarets, 2010).

Chemical Reactions and Structural Studies

  • Oxazole derivatives, similar to this compound, are involved in complex chemical reactions like the Diels–Alder Reaction with tetracyanoethylene. These reactions are crucial for understanding the solvent effect on reaction mechanisms and the molecular structure of the products (Ibata et al., 1992).

Pharmaceutical Applications

  • Certain oxazole derivatives show potential in pharmaceutical applications. For example, methyl 5-substituted oxazole-4-carboxylates have been evaluated for their inhibitory activity on blood platelet aggregation, demonstrating effects comparable to aspirin (Ozaki et al., 1983).

Organic Chemistry and Synthesis

  • Oxazoles, including derivatives of this compound, are used as activated carboxylates in organic synthesis. This application is important for creating various macrolides (Wasserman, Gambale, & Pulwer, 1981).

Analytical and Material Science

  • The photophysical properties of oxazole derivatives are studied for potential applications as fluorescent probes in analytical chemistry and material science. Research has shown that these compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity, making them suitable for such applications (Ferreira et al., 2010).

Mechanism of Action

The mechanism of action is typically studied for bioactive compounds. It involves understanding how the compound interacts with biological systems .

Safety and Hazards

Safety data sheets provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

Future directions could involve further studies to explore new synthesis methods, potential uses, or biological activities of the compound .

Properties

IUPAC Name

5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-5(2)3-7-6(8(10)11)4-9-12-7/h4-5H,3H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCIYRGSQDRPECX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.